molecular formula C6H2Cl2F3NO B13119194 3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one

3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B13119194
M. Wt: 231.98 g/mol
InChI Key: CBGLZCLHLGQOAQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of chlorine and trifluoromethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one typically involves the chlorination and trifluoromethylation of pyridine derivatives.

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and trifluoromethylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. This interaction can inhibit or activate various biochemical pathways, depending on the context of its application .

Comparison with Similar Compounds

  • 2,3-Dichloro-5-(trichloromethyl)pyridine
  • 3,5-Dichloro-2,4,6-trifluoropyridine

Comparison: Compared to these similar compounds, 3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties, making it more suitable for certain applications, particularly in the synthesis of specific agrochemicals and pharmaceuticals .

Properties

Molecular Formula

C6H2Cl2F3NO

Molecular Weight

231.98 g/mol

IUPAC Name

3,5-dichloro-6-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H2Cl2F3NO/c7-2-1-3(8)5(13)12-4(2)6(9,10)11/h1H,(H,12,13)

InChI Key

CBGLZCLHLGQOAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1Cl)C(F)(F)F)Cl

Origin of Product

United States

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